Cas no 1698699-75-0 (2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-)
![2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl- structure](https://ja.kuujia.com/scimg/cas/1698699-75-0x500.png)
2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl- 化学的及び物理的性質
名前と識別子
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- 2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-
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- インチ: 1S/C7H11BrN4/c1-12-10-6(9-11-12)4-7(5-8)2-3-7/h2-5H2,1H3
- InChIKey: UXQHOMGPBLXSRF-UHFFFAOYSA-N
- ほほえんだ: N1=C(CC2(CBr)CC2)N=NN1C
2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674991-1.0g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 1g |
$1658.0 | 2023-05-24 | ||
Enamine | EN300-674991-0.05g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 0.05g |
$1393.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060724-1g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 95% | 1g |
¥8232.0 | 2023-04-10 | |
Enamine | EN300-674991-2.5g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 2.5g |
$3249.0 | 2023-05-24 | ||
Enamine | EN300-674991-10.0g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 10g |
$7128.0 | 2023-05-24 | ||
Enamine | EN300-674991-0.5g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 0.5g |
$1591.0 | 2023-05-24 | ||
Enamine | EN300-674991-5.0g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 5g |
$4806.0 | 2023-05-24 | ||
Enamine | EN300-674991-0.1g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 0.1g |
$1459.0 | 2023-05-24 | ||
Enamine | EN300-674991-0.25g |
5-{[1-(bromomethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3,4-tetrazole |
1698699-75-0 | 0.25g |
$1525.0 | 2023-05-24 |
2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl- 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-に関する追加情報
Introduction to 2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl- (CAS No. 1698699-75-0)
2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-, identified by its CAS number 1698699-75-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrazole class, a structural motif known for its broad biological activity and utility in drug development. The presence of a 1-(bromomethyl)cyclopropyl substituent and a methyl group at the 2-position introduces unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for further pharmacological exploration.
The structural features of 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-2H-tetrazole contribute to its reactivity and potential applications. The bromomethyl group at the cyclopropyl ring enhances its ability to participate in nucleophilic substitution reactions, making it a versatile building block for constructing more complex molecular architectures. This characteristic is particularly useful in the synthesis of bioactive molecules, where such functional groups can be strategically incorporated to modulate biological activity.
In recent years, there has been growing interest in tetrazole derivatives due to their demonstrated efficacy in various biological assays. Tetrazoles are known for their ability to act as pharmacophores in drug discovery, often exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer activities. The specific modification of 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-2H-tetrazole with a cyclopropyl moiety and a bromomethyl group suggests that it may possess enhanced binding affinity or selectivity for certain biological targets compared to simpler tetrazole derivatives.
One of the most compelling aspects of this compound is its potential as a scaffold for developing novel therapeutic agents. The cyclopropyl ring is a common structural feature in biologically active molecules, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. Additionally, the bromomethyl group provides a site for further functionalization, allowing chemists to explore diverse chemical space and optimize drug-like properties.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery, with tetrazoles being no exception. For instance, modifications of the tetrazole core have led to the identification of potent inhibitors of enzymes involved in cancer metabolism. The compound 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-2H-tetrazole could potentially be explored in this context, with its unique structural features offering opportunities for innovation.
The synthesis of this compound involves careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Given its complexity, advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to construct the desired molecular framework efficiently. The bromomethyl group also necessitates handling under controlled conditions to prevent unwanted side reactions.
From an industrial perspective, the production of 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-2H-tetrazole on a larger scale would require optimization for cost-effectiveness and scalability. This includes selecting appropriate solvents, catalysts, and purification methods that align with regulatory standards and environmental considerations.
The pharmacological evaluation of this compound is another critical area of focus. Initial studies might involve testing its interactions with target enzymes or receptors using computational modeling or in vitro assays. The cyclopropyl ring's steric properties could influence binding affinity, while the bromomethyl group may enable post-synthetic modifications to fine-tune activity.
Moreover, the potential applications of 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl-2H-tetrazole extend beyond traditional pharmaceuticals. Its unique chemical profile makes it suitable for use in material science and agrochemical research, where heterocyclic compounds are increasingly being explored for their novel properties.
In conclusion, 2H-Tetrazole, 5-[[1-(bromomethyl)cyclopropyl]methyl]-2-methyl- (CAS No. 1698699-75-0) represents an intriguing compound with significant potential in pharmaceutical research. Its structural features offer opportunities for designing new drugs with improved efficacy and selectivity. As research continues to uncover the therapeutic applications of tetrazole derivatives, compounds like this one will likely play a crucial role in advancing drug discovery efforts.
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